molecular formula C27H34N2O4 B5329532 1-[2-(DIETHYLAMINO)ETHYL]-4-(4-ETHOXY-3-METHYLBENZOYL)-3-HYDROXY-5-(4-METHYLPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE

1-[2-(DIETHYLAMINO)ETHYL]-4-(4-ETHOXY-3-METHYLBENZOYL)-3-HYDROXY-5-(4-METHYLPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE

Cat. No.: B5329532
M. Wt: 450.6 g/mol
InChI Key: YTNSGNASNSTHQJ-WJTDDFOZSA-N
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Description

1-[2-(DIETHYLAMINO)ETHYL]-4-(4-ETHOXY-3-METHYLBENZOYL)-3-HYDROXY-5-(4-METHYLPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes a pyrrolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(DIETHYLAMINO)ETHYL]-4-(4-ETHOXY-3-METHYLBENZOYL)-3-HYDROXY-5-(4-METHYLPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolone core, followed by the introduction of various substituents through reactions such as alkylation, acylation, and hydroxylation. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-[2-(DIETHYLAMINO)ETHYL]-4-(4-ETHOXY-3-METHYLBENZOYL)-3-HYDROXY-5-(4-METHYLPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The ethoxy and methyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in a ketone, while reduction of the carbonyl group yields an alcohol.

Scientific Research Applications

1-[2-(DIETHYLAMINO)ETHYL]-4-(4-ETHOXY-3-METHYLBENZOYL)-3-HYDROXY-5-(4-METHYLPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[2-(DIETHYLAMINO)ETHYL]-4-(4-ETHOXY-3-METHYLBENZOYL)-3-HYDROXY-5-(4-METHYLPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction, gene expression, and metabolic activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 1-[2-(DIETHYLAMINO)ETHYL]-4-(4-ETHOXY-3-METHYLBENZOYL)-3-HYDROXY-5-(4-METHYLPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE stands out due to its specific substituents, which confer unique chemical and biological properties

Properties

IUPAC Name

(4E)-1-[2-(diethylamino)ethyl]-4-[(4-ethoxy-3-methylphenyl)-hydroxymethylidene]-5-(4-methylphenyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N2O4/c1-6-28(7-2)15-16-29-24(20-11-9-18(4)10-12-20)23(26(31)27(29)32)25(30)21-13-14-22(33-8-3)19(5)17-21/h9-14,17,24,30H,6-8,15-16H2,1-5H3/b25-23+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTNSGNASNSTHQJ-WJTDDFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C(C(=C(C2=CC(=C(C=C2)OCC)C)O)C(=O)C1=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CCN1C(/C(=C(/C2=CC(=C(C=C2)OCC)C)\O)/C(=O)C1=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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